Ethanone, 1-[2,6-dihydroxy-4-(1-pyrrolidinyl)phenyl]-
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Overview
Description
1-(2,6-Dihydroxy-4-(pyrrolidin-1-yl)phenyl)ethanone is a compound characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further substituted with two hydroxyl groups and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dihydroxy-4-(pyrrolidin-1-yl)phenyl)ethanone typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method includes the reaction of 2,6-dihydroxyacetophenone with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dihydroxy-4-(pyrrolidin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Dihydroxy-4-(pyrrolidin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The hydroxyl groups and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .
Comparison with Similar Compounds
1-(4-(Pyrrolidin-1-yl)phenyl)ethanone: Lacks the hydroxyl groups, leading to different chemical properties and biological activities.
2,6-Dihydroxyacetophenone:
4-(Pyrrolidin-1-yl)benzonitrile: Contains a nitrile group instead of the ethanone moiety, resulting in different chemical behavior.
Uniqueness: 1-(2,6-Dihydroxy-4-(pyrrolidin-1-yl)phenyl)ethanone is unique due to the combination of the pyrrolidine ring and the hydroxyl-substituted phenyl group, which imparts distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
100942-39-0 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-(2,6-dihydroxy-4-pyrrolidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C12H15NO3/c1-8(14)12-10(15)6-9(7-11(12)16)13-4-2-3-5-13/h6-7,15-16H,2-5H2,1H3 |
InChI Key |
SPQBMNYREXHFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)N2CCCC2)O |
Origin of Product |
United States |
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